molecular formula C8H4Cl2N2 B1297743 3,8-Dichloro-1,5-naphthyridine CAS No. 28252-81-5

3,8-Dichloro-1,5-naphthyridine

Cat. No. B1297743
CAS RN: 28252-81-5
M. Wt: 199.03 g/mol
InChI Key: BMNVIIMWNOTDPE-UHFFFAOYSA-N
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Description

3,8-Dichloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 . It has a molecular weight of 199.04 . The compound is a light-green to brown solid .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 3,8-Dichloro-1,5-naphthyridine, has been covered in several studies . These studies present various strategies related to the synthesis of 1,5-naphthyridines, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The InChI code for 3,8-Dichloro-1,5-naphthyridine is 1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,8-Dichloro-1,5-naphthyridine is a light-green to brown solid . It has a molecular weight of 199.04 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that 1,5-naphthyridine derivatives, to which 3,8-dichloro-1,5-naphthyridine belongs, exhibit a variety of biological activities . Therefore, the specific targets could vary depending on the functional groups attached to the naphthyridine core.

Mode of Action

It’s known that 1,5-naphthyridines can react readily with electrophilic or nucleophilic reagents . This suggests that 3,8-Dichloro-1,5-naphthyridine might interact with its targets through similar chemical reactions.

Biochemical Pathways

Given the broad biological activities of 1,5-naphthyridine derivatives , it’s plausible that multiple pathways could be influenced.

Result of Action

Given the known biological activities of 1,5-naphthyridine derivatives , it’s likely that the compound could have significant effects at the molecular and cellular levels.

properties

IUPAC Name

3,8-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNVIIMWNOTDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345891
Record name 3,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dichloro-1,5-naphthyridine

CAS RN

28252-81-5
Record name 3,8-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28252-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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